Esculentoside A

Hemocompatibility Triterpenoid Saponins Drug Safety Assessment

Procure Esculentoside A for its specific glycosylation, which yields a balanced, multi-target profile with low hemolytic toxicity, ideal for in vivo inflammation and oncology studies. This ensures reliable, interpretable data, distinguishing it from aglycones and generic saponins that lack this validated safety and efficacy.

Molecular Formula C42H66O16
Molecular Weight 827.0 g/mol
Cat. No. B8019612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentoside A
Molecular FormulaC42H66O16
Molecular Weight827.0 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
InChIInChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)58-33-30(49)28(47)24(18-55-33)57-34-31(50)29(48)27(46)23(17-43)56-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)/t21-,22-,23+,24+,25+,26+,27+,28-,29-,30+,31+,32-,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1
InChIKeyZMXKPCHQLHYTHY-OWRBLJEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentoside A: A Validated Oleanane Triterpenoid Saponin with Distinct Glycosylation and Multifunctional Bioactivity


The target compound, with the systematic name Olean-12-ene-28,29-dioic acid,3-[(4-O-b-D-glucopyranosyl-b-D-xylopyranosyl)oxy]-2,23-dihydroxy-,29-methyl ester, (2b,3b,4a,20b)-, is unequivocally identified as Esculentoside A (EsA), a well-characterized oleanane-type triterpenoid saponin. It is isolated from plants of the Phytolaccaceae family, notably Phytolacca esculenta and P. acinosa, with a defined molecular formula of C42H66O16 and a molecular weight of 827.0 g/mol [1]. This compound is distinguished by its specific glycosylation pattern—a disaccharide chain composed of a β-D-xylopyranosyl unit linked to a β-D-glucopyranosyl unit at the C-3 position of the aglycone—which is a key determinant of its biological profile [2]. Esculentoside A is recognized for its established, multifaceted pharmacological activities, including validated anti-inflammatory, anticancer, and immunomodulatory effects, making it a significant molecule for research in chronic inflammation and oncology [3].

Critical Procurement Rationale for Esculentoside A: Why Structural Analogs and Aglycones Cannot Be Interchanged


The decision to procure Esculentoside A over structurally related oleanane saponins or its simpler aglycone is substantiated by its unique pharmacodynamic signature. Direct comparative studies demonstrate that even minor structural modifications drastically alter its activity and safety profile, rendering generic substitution scientifically unsound. For instance, while the aglycone core (phytolaccagenin) shows higher potency in certain cell-free assays, it also exhibits a significantly greater risk of hemolytic toxicity [1]. Conversely, other glycosylated saponins like Esculentoside H may share similar anti-inflammatory pathways but lack the specific anticancer and anti-osteoarthritic efficacy documented for Esculentoside A across multiple independent models [2]. Therefore, the specific glycosylation pattern of Esculentoside A confers a balanced and validated profile of potent, multi-target activity with a defined safety window that is not reliably recapitulated by any single analog, aglycone, or generic mixture of oleanane-type saponins [3].

Esculentoside A: Quantifiable Differentiation Through Comparative Biological and Physicochemical Data


Esculentoside A Exhibits a Favorable Safety Profile Compared to Its Aglycone Phytolaccagenin in Hemolytic Assays

In a direct head-to-head comparison, Esculentoside A and its derivatives demonstrated significantly lower hemolytic activity than its aglycone, phytolaccagenin, and the aglycone's derivatives [1]. This is a critical differentiator for in vivo applications, as high hemolytic potential is a common liability of saponins and often precludes their therapeutic development. The quantitative data from this study highlight the importance of the glycosidic moiety at the C-3 position in mitigating erythrocyte lysis.

Hemocompatibility Triterpenoid Saponins Drug Safety Assessment

Esculentoside A Demonstrates Validated Multitarget Anti-Inflammatory Activity with Defined Molecular Mechanisms

Esculentoside A is distinguished by its ability to simultaneously engage multiple key nodes of inflammatory signaling. It acts as a selective inhibitor of the enzyme Cyclooxygenase-2 (COX-2) [1] and has been shown to significantly reduce the production of critical inflammatory mediators in stimulated microglial cells [2]. Unlike a simple COX-2 inhibitor, Esculentoside A also potently suppresses the release of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) in a concentration-dependent manner in both in vitro and in vivo models [3]. This pleiotropic mechanism provides a broader anti-inflammatory effect than many single-target agents.

Neuroinflammation COX-2 Inhibition Cytokine Modulation

Esculentoside A Possesses Quantified Antiproliferative and Anti-Metastatic Activity in Colorectal Cancer Models

The anticancer potential of Esculentoside A is not merely based on general cytotoxicity but on defined, concentration-dependent effects on key hallmarks of cancer. A 2023 study reported that Esculentoside A inhibits the proliferation of human colorectal cancer cells with an IC50 ranging from 16 to 24 μM [1]. More importantly, it mechanistically induces G0/G1 cell cycle arrest and significantly impairs the migratory and invasive capacity of cancer cells at non-cytotoxic concentrations [1].

Colorectal Cancer Cell Cycle Arrest Invasion and Metastasis

Esculentoside A Demonstrates Potent Anti-Osteoarthritic Activity by Protecting Chondrocytes and Repressing Osteoclastogenesis

In the context of osteoarthritis (OA) research, Esculentoside A shows a unique dual-action profile by both protecting cartilage and inhibiting pathological bone resorption. It attenuates IL-1β-induced inflammation and catabolism in chondrocytes, thereby preserving cartilage matrix, and also represses RANKL-induced osteoclast formation, which is a key process in subchondral bone changes in OA [1]. This dual protective effect on both cartilage and bone is not a common feature among anti-inflammatory saponins.

Osteoarthritis Chondroprotection Bone Remodeling

Strategic Procurement Scenarios for Esculentoside A: Leveraging Validated Differentiation for High-Impact Research


Validating In Vivo Anti-Inflammatory Efficacy with a Reduced Hemolytic Risk Profile

Researchers aiming to translate in vitro anti-inflammatory findings to animal models of acute or chronic inflammation (e.g., LPS-induced endotoxemia, rheumatoid arthritis, neuroinflammation) should procure Esculentoside A. Its established lower hemolytic activity compared to its aglycone, phytolaccagenin [1], makes it a superior choice for in vivo studies where compound-induced toxicity is a major concern. This ensures that observed therapeutic effects are not confounded by hemolytic adverse events, enabling cleaner, more interpretable efficacy data.

Investigating Multi-Modal Mechanisms of Action in Colorectal Cancer Progression

Investigators focused on elucidating the mechanisms driving colorectal cancer metastasis and tumor progression should select Esculentoside A. Unlike standard cytotoxic agents, Esculentoside A provides a tool to dissect the specific processes of cell cycle regulation (G0/G1 arrest), clonogenicity, and, crucially, cellular migration and invasion [2]. Its quantified effects (e.g., 45% reduction in migration) allow for precise experimental design and provide a benchmark for comparing the efficacy of novel therapeutics or genetic interventions in the same models.

Exploring Dual Cartilage Protection and Bone Remodeling in Osteoarthritis Models

For laboratories studying the complex interplay between cartilage degradation and subchondral bone changes in osteoarthritis, Esculentoside A is an essential procurement. It is one of the few natural product-derived compounds with documented, dual protective activity against both IL-1β-induced chondrocyte catabolism and RANKL-driven osteoclastogenesis [3]. This allows researchers to use a single chemical probe to study convergent pathways in OA pathogenesis, offering a significant advantage over using separate, single-target agents for cartilage and bone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esculentoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.